N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-2-(5-(hydroxymethyl)-2-((4-(trifluoromethyl)benzyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H22F3N3O2S and its molecular weight is 413.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has focused on synthesizing compounds to explore their antibacterial and antifungal properties. For instance, studies on derivatives that incorporate benzimidazole or thiazole moieties have demonstrated significant antimicrobial activities, offering potential pathways for developing new antibiotics or antimicrobial agents (Kumaraswamy Gullapelli et al., 2014; Drashti G. Daraji et al., 2021).
Anticancer Activity
Several studies have synthesized novel compounds to evaluate their antitumor activities. By modifying the chemical structures, researchers aim to find effective treatments against various cancer cell lines. Compounds derived from benzimidazole and related heterocyclic frameworks have shown promising results in inhibiting tumor growth, highlighting the potential of these compounds in cancer therapy (L. Yurttaş et al., 2015; Sraa Abu-Melha, 2021).
Anti-inflammatory Activity
Investigations into compounds with potential anti-inflammatory effects have led to the discovery of several candidates that inhibit specific enzymes or biological pathways associated with inflammation. These findings support the development of new anti-inflammatory drugs, particularly for conditions where current treatments are inadequate or lead to adverse effects (S. Tariq et al., 2018).
Chemical Synthesis and Molecular Docking
The versatility of similar compounds in chemical synthesis and molecular docking studies underscores their importance in drug design and development. Through computational modeling and chemical modification, researchers can predict the biological activity and optimize the therapeutic potential of these compounds. This approach is critical for identifying new drugs and understanding their mechanisms of action at the molecular level (J. Schmeyers & G. Kaupp, 2002; Snehlata Yadav et al., 2017).
Properties
IUPAC Name |
N-cyclopentyl-2-[5-(hydroxymethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2S/c20-19(21,22)14-7-5-13(6-8-14)12-28-18-23-9-16(11-26)25(18)10-17(27)24-15-3-1-2-4-15/h5-9,15,26H,1-4,10-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEXDCKDYQBUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.